molecular formula C11H17N2O3PS B14471683 Diethyl N-(phenylcarbamothioyl)phosphoramidate CAS No. 65088-78-0

Diethyl N-(phenylcarbamothioyl)phosphoramidate

Cat. No.: B14471683
CAS No.: 65088-78-0
M. Wt: 288.31 g/mol
InChI Key: UIJCQAWIPDUFBT-UHFFFAOYSA-N
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Description

Diethyl N-(phenylcarbamothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a phenylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(phenylcarbamothioyl)phosphoramidate typically involves the reaction of diethyl phosphite with phenyl isothiocyanate in the presence of a base such as potassium tert-butoxide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, resulting in high yields of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Diethyl N-(phenylcarbamothioyl)phosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoramidate derivatives.

    Reduction: Reduction reactions can modify the phenylcarbamothioyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoramidate oxides, while substitution reactions can produce various phosphoramidate derivatives .

Scientific Research Applications

Diethyl N-(phenylcarbamothioyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl N-(phenylcarbamothioyl)phosphoramidate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound’s ability to mimic natural substrates makes it a valuable tool in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Uniqueness: Diethyl N-(phenylcarbamothioyl)phosphoramidate is unique due to its specific combination of a phosphoramidate linkage and a phenylcarbamothioyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

CAS No.

65088-78-0

Molecular Formula

C11H17N2O3PS

Molecular Weight

288.31 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-phenylthiourea

InChI

InChI=1S/C11H17N2O3PS/c1-3-15-17(14,16-4-2)13-11(18)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,12,13,14,18)

InChI Key

UIJCQAWIPDUFBT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(=S)NC1=CC=CC=C1)OCC

Origin of Product

United States

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